Methyl 2-methyl-4-propylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride
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Overview
Description
Methyl 2-methyl-4-propylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride is a complex organic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms within their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-propylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-propylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-methyl-4-propylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-propylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole: A related compound used as an intermediate in the synthesis of pharmaceuticals.
1-Methylbenzimidazole: Used as an electrolyte additive for dye-sensitized solar cells.
Uniqueness
Methyl 2-methyl-4-propylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride stands out due to its unique structural features and versatile applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-methyl-4-propylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2.ClH/c1-4-9-17-11-7-5-6-8-12(11)18-13(14(19)20-3)10(2)16-15(17)18;/h5-8H,4,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXYBCFXAGLLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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